molecular formula C14H20O3 B14156908 3,5-Ditert-butyloxepine-2,7-dione CAS No. 24289-60-9

3,5-Ditert-butyloxepine-2,7-dione

Cat. No.: B14156908
CAS No.: 24289-60-9
M. Wt: 236.31 g/mol
InChI Key: JHQGKBQXKMLUFQ-UHFFFAOYSA-N
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Description

3,5-Ditert-butyloxepine-2,7-dione is an organic compound with the molecular formula C14H20O3 It is a derivative of oxepine, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and two ketone groups at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Ditert-butyloxepine-2,7-dione typically involves the oxidation of 3,5-di-tert-butylphenol. The process begins with the formation of 3,5-di-tert-butyl-1,2-benzoquinone, which is then subjected to further oxidation to yield the desired oxepine derivative. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent oxidation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, solvent extraction and recrystallization techniques are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Ditert-butyloxepine-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Chemistry

In organic chemistry, 3,5-Ditert-butyloxepine-2,7-dione is used as a precursor for the synthesis of various complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

It can serve as a model compound for understanding the behavior of similar structures in biological systems .

Medicine

Research is ongoing to explore the potential medicinal applications of this compound. Its derivatives may exhibit anti-inflammatory and antioxidant properties, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3,5-Ditert-butyloxepine-2,7-dione involves its interaction with molecular targets through oxidation-reduction reactions. The compound can act as an electron donor or acceptor, facilitating various biochemical processes. Its tert-butyl groups provide steric hindrance, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-1,2-benzoquinone
  • 3,5-Di-tert-butylphenol
  • 3,5-Di-tert-butylcatechol

Uniqueness

Compared to its analogs, 3,5-Ditert-butyloxepine-2,7-dione exhibits unique reactivity due to the presence of the oxepine ring and the positioning of the ketone groups.

Properties

CAS No.

24289-60-9

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

3,5-ditert-butyloxepine-2,7-dione

InChI

InChI=1S/C14H20O3/c1-13(2,3)9-7-10(14(4,5)6)12(16)17-11(15)8-9/h7-8H,1-6H3

InChI Key

JHQGKBQXKMLUFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)OC(=O)C(=C1)C(C)(C)C

Origin of Product

United States

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